N-1,3-benzodioxol-5-yl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-1,3-benzodioxol-5-yl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.11471265 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Piperazine derivatives, including those with additional functional groups such as thiourea or urea moieties, have been synthesized for various biological investigations. For example, new urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. These derivatives exhibited promising antiviral and antimicrobial activities, highlighting the potential of piperazine-based compounds in developing new antiviral and antimicrobial agents (Reddy et al., 2013).
Anticancer Activity
The synthesis of heterocyclic compounds, including those incorporating a piperazine ring, has been explored for their potential in cancer treatment. One study focused on the design, synthesis, and evaluation of a heterocyclic compound incorporating a piperazine ring for its in vitro anticancer activities against human bone cancer cell lines. This research indicates the utility of piperazine-based compounds in developing novel anticancer agents (Lv et al., 2019).
Enzyme Inhibition
Compounds structurally related to N-1,3-benzodioxol-5-yl-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide have been investigated for their role in enzyme inhibition, a critical aspect in drug development for various diseases. For instance, the inhibition of pyruvate dehydrogenase kinase (PDHK) by amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, utilizing acylated piperazine derivatives, shows the potential of these compounds in metabolic regulation and the treatment of diseases related to enzyme dysregulation (Aicher et al., 2000).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-15-4-2-14(3-5-15)20-7-9-21(10-8-20)18(25)19-13-1-6-16-17(11-13)24-12-23-16/h1-6,11,22H,7-10,12H2,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUYKVJJTXRENU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=S)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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